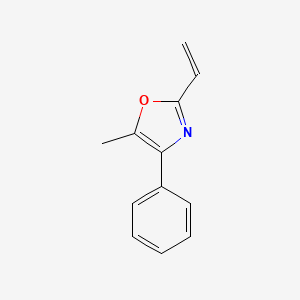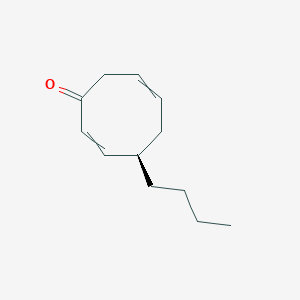![molecular formula C7H15NO B14203618 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol CAS No. 917890-09-6](/img/structure/B14203618.png)
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol is an organic compound that features both an imine and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol typically involves the condensation reaction between 3-methylbutanal and 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-(3-Methylbutylidene)amino]acetaldehyde.
Reduction: Formation of 2-[(E)-(3-Methylbutyl)amino]ethan-1-ol.
Substitution: Formation of 2-[(E)-(3-Methylbutylidene)amino]ethyl chloride.
科学的研究の応用
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where it can act as a carrier molecule for therapeutic agents.
Industry: Utilized in the synthesis of surfactants and emulsifiers for use in various industrial processes.
作用機序
The mechanism by which 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its imine group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2-[(2-Aminoethyl)amino]ethan-1-ol: Similar in structure but lacks the imine group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and an ethylenediamine backbone.
2-Amino-2-methylpropan-1-ol: Contains an amino and a hydroxyl group but has a different carbon backbone.
Uniqueness
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol is unique due to the presence of both an imine and an alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its amphiphilic nature also makes it particularly useful in applications involving interactions with biological membranes.
特性
CAS番号 |
917890-09-6 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
2-(3-methylbutylideneamino)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9/h4,7,9H,3,5-6H2,1-2H3 |
InChIキー |
KFRHORHSVIKGLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC=NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)



![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)

![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)

![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)

![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)

